molecular formula C5H3F3N2S2 B13412920 4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione CAS No. 672-48-0

4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione

Cat. No.: B13412920
CAS No.: 672-48-0
M. Wt: 212.2 g/mol
InChI Key: IFUZIPNSKJEEMD-UHFFFAOYSA-N
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Description

4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione is a heterocyclic compound that contains sulfur and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione typically involves the reaction of 2-(trifluoromethyl)pyrimidine-4,6-dione with thiourea under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfur and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme, thereby blocking its function.

Comparison with Similar Compounds

Similar Compounds

  • 4-sulfanyl-2-(trifluoromethyl)benzonitrile
  • 4-sulfanyl-2-(trifluoromethyl)benzamide
  • 4-sulfanyl-2-(trifluoromethyl)benzothiazole

Uniqueness

4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione is unique due to its pyrimidine ring structure combined with the presence of both sulfur and trifluoromethyl groups. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

CAS No.

672-48-0

Molecular Formula

C5H3F3N2S2

Molecular Weight

212.2 g/mol

IUPAC Name

4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione

InChI

InChI=1S/C5H3F3N2S2/c6-5(7,8)4-9-2(11)1-3(12)10-4/h1H,(H2,9,10,11,12)

InChI Key

IFUZIPNSKJEEMD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=S)C(F)(F)F)S

Origin of Product

United States

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